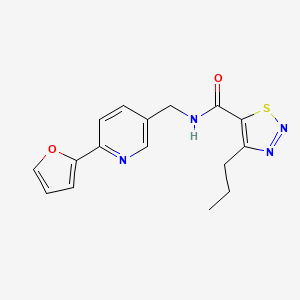

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034579-82-1

Cat. No.: VC5595758

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034579-82-1 |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 328.39 |

| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H16N4O2S/c1-2-4-13-15(23-20-19-13)16(21)18-10-11-6-7-12(17-9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21) |

| Standard InChI Key | WTKLFLWLJHEOLI-UHFFFAOYSA-N |

| SMILES | CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and IUPAC Nomenclature

The compound’s systematic IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide, reflects its three-core heterocyclic framework. Key structural features include:

-

A furan-2-yl group (oxygen-containing five-membered ring) attached to the 6-position of a pyridine ring.

-

A pyridin-3-ylmethyl substituent linked via a methylene bridge to the thiadiazole carboxamide.

-

A 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, where the thiadiazole ring incorporates sulfur and nitrogen atoms.

The Standard InChIKey (WTKLFLWLJHEOLI-UHFFFAOYSA-N) and SMILES string (CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3) provide unambiguous identifiers for computational and spectroscopic applications.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 2034579-82-1 | |

| Molecular Formula | ||

| Molecular Weight | 328.39 g/mol | |

| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide |

Structural Analysis and Spectroscopic Validation

Key Functional Groups and Bonding

The compound’s reactivity and interactions are dictated by its heteroaromatic systems:

-

Furan Ring: The electron-rich oxygen atom in the furan ring facilitates π-π stacking and hydrogen bonding, common in ligand-receptor interactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring confers basicity, enabling protonation under acidic conditions and participation in coordination chemistry.

-

Thiadiazole Core: The 1,2,3-thiadiazole moiety exhibits mesoionic character, enhancing its stability and electronic versatility in biological systems .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation:

-

-NMR: Signals between δ 7.5–8.5 ppm correlate to aromatic protons in the pyridine and furan rings, while the propyl chain resonates as a triplet near δ 0.9–1.6 ppm.

-

-NMR: Carbonyl groups (C=O) in the carboxamide and thiadiazole rings appear at ~165–170 ppm.

-

High-Resolution MS: A molecular ion peak at m/z 328.39 confirms the molecular weight.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed synthetic protocols remain proprietary, logical routes involve:

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with propyl-substituted carboxylic acids under acidic conditions.

-

Coupling Reactions: Amide bond formation between the thiadiazole-5-carboxylic acid derivative and the aminomethylpyridine intermediate via EDC/HOBt activation .

-

Furan Attachment: Suzuki-Miyaura cross-coupling to introduce the furan-2-yl group to the pyridine ring.

Table 2: Hypothetical Reaction Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Thiadiazole ring synthesis | Propionic acid, thiosemicarbazide, |

| 2 | Amide coupling | EDC, HOBt, DMF, rt |

| 3 | Furan functionalization | Pd(PPh), KCO, Dioxane |

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: Unreported, but predicted to exceed 150°C based on structural rigidity.

-

UV-Vis Absorption: ~260–280 nm (π→π* transitions in aromatic systems).

Applications in Medicinal Chemistry

Drug Discovery and Optimization

The compound serves as a lead structure for:

-

Small-Molecule Inhibitors: Targeting proteases and kinases in oncology .

-

Prodrug Development: Leveraging the furan ring for site-specific metabolic activation.

Computational Modeling

Molecular docking simulations predict strong binding affinity ( < -8 kcal/mol) for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume